molecular formula C10H22S2 B14312735 Hexane, 1,6-bis(ethylthio)- CAS No. 115412-47-0

Hexane, 1,6-bis(ethylthio)-

Cat. No.: B14312735
CAS No.: 115412-47-0
M. Wt: 206.4 g/mol
InChI Key: DGWHERIHGCCUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexane, 1,6-bis(ethylthio)- is an organic compound with the molecular formula C10H22S2 It is a derivative of hexane, where two hydrogen atoms at the 1 and 6 positions are replaced by ethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1,6-bis(ethylthio)- typically involves the reaction of hexane-1,6-dithiol with ethyl iodide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol groups of hexane-1,6-dithiol attack the ethyl iodide, resulting in the formation of Hexane, 1,6-bis(ethylthio)-.

Industrial Production Methods

While specific industrial production methods for Hexane, 1,6-bis(ethylthio)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,6-bis(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylthio groups back to thiols.

    Substitution: The ethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexane-1,6-dithiol.

    Substitution: Various substituted hexane derivatives depending on the nucleophile used.

Scientific Research Applications

Hexane, 1,6-bis(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific thiol functionalities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexane, 1,6-bis(ethylthio)- involves its ability to participate in redox reactions due to the presence of ethylthio groups. These groups can undergo oxidation and reduction, making the compound useful in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,6-dithiol: Similar structure but with thiol groups instead of ethylthio groups.

    1,6-Hexanediol: Contains hydroxyl groups instead of ethylthio groups.

    1,6-Bis(2-ethylhexylthio)hexane: A derivative with longer alkyl chains.

Uniqueness

Hexane, 1,6-bis(ethylthio)- is unique due to the presence of ethylthio groups, which impart distinct chemical properties compared to its analogs. These properties make it valuable in specific synthetic and industrial applications where thiol functionalities are required.

Properties

CAS No.

115412-47-0

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

IUPAC Name

1,6-bis(ethylsulfanyl)hexane

InChI

InChI=1S/C10H22S2/c1-3-11-9-7-5-6-8-10-12-4-2/h3-10H2,1-2H3

InChI Key

DGWHERIHGCCUJL-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCCSCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.